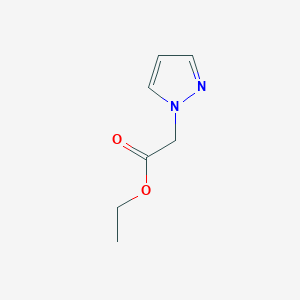

Ethyl 2-(1H-pyrazol-1-yl)acetate

Overview

Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is an ester derivative of pyrazole, synthesized via the reaction of ethyl chloroacetate with pyrazole in dry acetone using potassium carbonate as a base. The reaction proceeds under reflux (80°C, 6 hours) with a yield of 72% after recrystallization from ethanol . Key spectroscopic characteristics include:

- IR: A strong carbonyl (C=O) stretch at 1735 cm⁻¹ and C-O-C ester vibration at 1065 cm⁻¹ .

- ¹H NMR: Signals at 1.52 ppm (triplet, CH₃), 4.30 ppm (quartet, CH₂), 5.20 ppm (CH₂ adjacent to pyrazole), and aromatic pyrazole protons at 6.50–7.75 ppm .

- Synthetic Utility: Serves as a precursor for hydrazides (e.g., 2-(1H-pyrazol-1-yl)acetohydrazide) and oxadiazole derivatives, which are pivotal in medicinal and agrochemical research .

Preparation Methods

Nucleophilic Substitution Under Conventional Heating

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves the nucleophilic substitution of ethyl chloroacetate or ethyl bromoacetate with 1H-pyrazole. The reaction proceeds via deprotonation of pyrazole by a base, generating a pyrazolide ion that attacks the electrophilic α-carbon of the ester . A typical protocol includes:

-

Reagents : Ethyl bromoacetate (1.2 equiv), 1H-pyrazole (1.0 equiv), potassium carbonate (1.5 equiv)

-

Solvent : Acetonitrile or dimethylformamide (DMF)

-

Yield : 82–92% after recrystallization with ethanol/acetone (2:1)

Purification commonly involves filtration followed by recrystallization. The use of DMF increases reaction rates but complicates solvent removal, whereas acetonitrile offers easier workup at the cost of slightly lower yields .

Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Ultrasonic irradiation (35 kHz, 300 W) reduces reaction times to 1–2 hours by enhancing mass transfer and cavitation effects. A representative procedure includes:

-

Reagents : Ethyl bromoacetate (1.1 equiv), 1H-pyrazole (1.0 equiv), K₂CO₃ (1.3 equiv)

-

Solvent : DMF (5 mL per mmol of pyrazole)

-

Conditions : 50°C, 1.5 hours

This method minimizes side products such as di-alkylated derivatives, which typically form at higher temperatures in conventional setups .

Microwave-Assisted Synthesis

High-Efficiency Protocol

Microwave irradiation (180°C, 20 minutes) enables rapid synthesis with simplified purification:

-

Reagents : Ethyl bromoacetate (1.05 equiv), 1H-pyrazole (1.0 equiv), K₂CO₃ (3.0 equiv)

-

Solvent : Ethanol (4 mL per mmol)

-

Workup : Cooling, filtration, and washing with cold ethanol

The high dielectric constant of ethanol under microwave conditions facilitates efficient energy transfer, achieving near-quantitative conversion without column chromatography .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods employ tubular flow reactors to enhance heat transfer and scalability:

-

Residence Time : 15–20 minutes

-

Temperature : 100–120°C

-

Pressure : 3–5 bar

-

Throughput : 50–100 kg/day

In-line FTIR monitoring ensures real-time quality control, while thin-film evaporators remove excess ethyl bromoacetate for recycling .

Alternative Synthetic Routes

Sodium Hydride-Mediated Alkylation

A modified approach using NaH as a strong base achieves faster kinetics in anhydrous tetrahydrofuran (THF):

-

Reagents : Ethyl chloroacetate (1.1 equiv), 1H-pyrazole (1.0 equiv), NaH (1.2 equiv)

-

Conditions : 0°C, 20 minutes

This method is particularly useful for acid-sensitive substrates but requires strict moisture control .

Comparative Analysis of Methods

| Parameter | Conventional Heating | Ultrasound | Microwave | Industrial Flow Reactor |

|---|---|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours | 20 minutes | 15–20 minutes |

| Temperature | 80–90°C | 50°C | 180°C | 100–120°C |

| Yield | 82–92% | 89% | 98% | 94–96% |

| Energy Consumption | High | Moderate | Low | Very Low |

| Scalability | Lab-scale | Lab-scale | Pilot-scale | Industrial |

Critical Factors Affecting Yield

Solvent Selection

-

Polar Aprotic Solvents : DMF and acetonitrile increase pyrazole solubility but may lead to ester hydrolysis at elevated temperatures .

-

Ethanol : Preferred in microwave synthesis for its microwave-absorbing properties and low toxicity .

Base Stoichiometry

Excess K₂CO₃ (>1.5 equiv) promotes over-alkylation, while substoichiometric amounts (<1.2 equiv) result in unreacted starting material .

Temperature Control

Temperatures above 120°C in conventional systems accelerate decomposition, reducing yields by 15–20% .

Purification and Characterization

Recrystallization Techniques

-

Ethanol/Acetone (2:1) : Removes unreacted pyrazole and inorganic salts .

-

Cyclohexane/Ethyl Acetate (10:1) : Effective for chromatographic purification on silica gel .

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for halogenation reactions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazoline derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1H-pyrazol-1-yl)acetate has been extensively studied for its medicinal properties. Key applications include:

- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial effects. For instance, studies have shown that compounds derived from this compound can inhibit bacterial growth effectively .

- Anticancer Properties : this compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of key signaling pathways such as PI3K/AKT/mTOR .

- Anti-inflammatory Effects : Pyrazole derivatives are explored for their anti-inflammatory properties, contributing to pain relief and reduction of inflammation in various conditions .

Chemical Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various heterocyclic compounds. It can undergo several chemical reactions, including:

- Oxidation : Leading to the formation of carboxylic acids.

- Reduction : Producing pyrazoline derivatives.

- Substitution Reactions : Allowing the introduction of functional groups onto the pyrazole ring.

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides. Its structural versatility makes it suitable for creating compounds with specific biological activity against pests .

Data Table: Biological Activities of this compound Derivatives

| Activity | Type of Study | Findings |

|---|---|---|

| Antimicrobial | In vitro | Significant inhibition of bacterial growth |

| Anticancer | Cell line studies | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Animal models | Reduction in inflammatory markers |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The researchers synthesized several analogs and tested their efficacy against different cancer cell lines. Results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial activity of this compound derivatives against various pathogens. The results showed that certain compounds exhibited potent antibacterial effects, making them promising candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrazol-1-yl)acetate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1H-Imidazole-1-acetate

- Structure : Replaces pyrazole with imidazole (two nitrogen atoms in the heterocycle).

- CAS No.: 17450-34-7.

- Applications : Widely used in pharmaceuticals due to imidazole’s role in biological systems (e.g., histidine analogs).

- Key Differences : Imidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, increasing binding affinity in drug-receptor interactions compared to pyrazole derivatives .

Ethyl 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetate

- Structure : Features a trifluoromethyl (-CF₃) group at the pyrazole 3-position.

- Synthesis : Prepared using 3-methyl-5-trifluoromethylpyrazole and ethyl chloroacetate in DMF with K₂CO₃ (80.6% yield) .

- Properties : The -CF₃ group improves metabolic stability and lipophilicity, making it suitable for agrochemical applications (e.g., fungicides) .

Ethyl 2-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)acetate

- CAS No.: 1045893-49-8.

- Structure : Contains methyl (5-position) and phenyl (3-position) substituents on the pyrazole ring.

Ethyl 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetate

- CAS No.: 1898213-85-6.

- Structure : Combines -CF₃ and methyl groups on the pyrazole ring.

- Applications : The electron-withdrawing -CF₃ group and methyl substitution may enhance pesticidal activity by altering electron density and steric accessibility .

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) lower the pyrazole ring’s electron density, altering reactivity in nucleophilic substitutions .

- Steric Effects : Bulky substituents (e.g., phenyl) reduce reaction rates in cyclization steps but improve selectivity in target binding .

- Biological Activity : Pyrazole derivatives with -CF₃ groups exhibit enhanced bioactivity due to increased membrane permeability and metabolic resistance .

Biological Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound characterized by a pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exerts its biological effects through various mechanisms:

- Target Interaction : The pyrazole core allows for interaction with multiple biological targets, influencing various biochemical pathways.

- Enzyme Modulation : Pyrazole derivatives have been shown to inhibit or activate enzymes involved in critical physiological processes, such as cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling .

Biochemical Pathways

The compound is implicated in several biochemical pathways, including:

- Inhibition of Prostaglandin Synthesis : By interacting with COX-1 and COX-2 enzymes, this compound can modulate the production of prostaglandins, which are mediators of inflammation .

- Cellular Stress Responses : Studies have indicated that certain pyrazole derivatives induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish its biological effects. For example:

- Substituent Effects : Different functional groups attached to the pyrazole ring can affect binding affinity to target proteins and overall pharmacological activity. For instance, compounds with halogen or alkyl substituents often exhibit improved antimicrobial activity compared to unsubstituted analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

These findings indicate that the compound may induce apoptosis through mechanisms involving ER stress and modulation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(1H-pyrazol-1-yl)acetate, and what reaction conditions optimize yield?

Methodological Answer: A common method involves nucleophilic substitution using pyrazole derivatives and ethyl haloacetates. For example, reacting 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF at ambient temperature achieves an 80.6% yield . Alternative protocols use ethyl bromoacetate under reflux in ethanol with sodium acetate (4–5 hours), emphasizing solvent choice and temperature control to minimize side reactions . Table 1: Synthesis Optimization

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Ethyl chloroacetate, K₂CO₃ | DMF | Ambient | 80.6% | |

| Ethyl bromoacetate, NaOAc | Ethanol | Reflux | ~75%* | |

| *Estimated based on analogous reactions. |

Q. How is this compound characterized structurally, and which analytical techniques are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For example, SC-XRD revealed hydrogen bonding between the amino group and triazole rings in derivatives . Complement with H/C NMR to confirm functional groups (e.g., ethyl ester protons at δ ~4.1–1.2 ppm) and IR spectroscopy for carbonyl stretches (~1740 cm) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?

Methodological Answer: Hydrogen bonding (N–H···N/O) and π-π stacking are dominant. In ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate, N–H···N bonds form ribbons along the crystallographic a-axis, while aromatic rings stack at ~3.5 Å distances . Use Mercury software to visualize packing and quantify interactions .

Advanced Research Questions

Q. How can SHELX software improve the refinement of this compound derivatives in crystallography?

Methodological Answer: SHELXL refines high-resolution or twinned data via robust least-squares algorithms. Key steps:

- Use

AFIXcommands to restrain hydrogen atoms in riding models. - Apply

TWINandBASFinstructions for twinned crystals . - Validate with R-factor convergence (<5% discrepancy). For example, refinement of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate achieved R = 0.042 using SHELXL .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for pyrazole-acetate derivatives?

Methodological Answer: Cross-validate using:

- Tautomerism analysis : NMR detects dynamic equilibria (e.g., pyrazole NH vs. keto-enol forms), while SC-XRD provides static snapshots .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify discrepancies >0.05 Å . Case Study: Ethyl 2-(4-(4-chlorobenzyl)pyridazinone)acetate showed NMR-determined planarity conflicting with X-ray torsional angles; DFT modeling reconciled this via solvent effects .

Q. What strategies functionalize the pyrazole ring of this compound for targeted bioactivity?

Methodological Answer:

- Electrophilic substitution : Introduce sulfonamide or trifluoromethyl groups at C3/C5 using N-chlorosuccinimide or CF₃COCl .

- Click chemistry : Attach triazoles via azide-alkyne cycloaddition (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate → triazole hybrids) .

- Prodrug design : Hydrolyze the ethyl ester in vivo to enhance solubility (e.g., colon-targeted release in prodrug studies ).

Q. How are biological activities of this compound derivatives assessed in preclinical models?

Methodological Answer:

Properties

IUPAC Name |

ethyl 2-pyrazol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJVNBWAGPXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404028 | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-61-8 | |

| Record name | Ethyl 1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.